2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid
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Overview
Description
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid is an organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a butyric acid moiety attached via a sulfanyl linkage at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative.
Introduction of Dimethyl Groups: The dimethyl groups at positions 4 and 6 can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Butyric Acid Moiety: The butyric acid moiety can be attached through a nucleophilic substitution reaction involving a thiol derivative of butyric acid and the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethyl groups can be substituted with other alkyl or aryl groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkylated or arylated pyrimidine derivatives.
Scientific Research Applications
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the pyrimidine ring can engage in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-acetic acid
- 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-propionic acid
- 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-valeric acid
Uniqueness
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-butyric acid is unique due to its specific combination of a pyrimidine ring with dimethyl substitutions and a butyric acid moiety. This structure imparts distinct chemical properties, such as enhanced lipophilicity and potential bioactivity, which may not be present in similar compounds with different alkyl chain lengths.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-4-8(9(13)14)15-10-11-6(2)5-7(3)12-10/h5,8H,4H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVJYKWWKYAQJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC(=CC(=N1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387811 |
Source
|
Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433242-64-9 |
Source
|
Record name | 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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